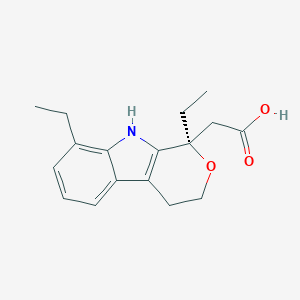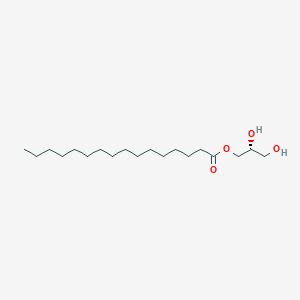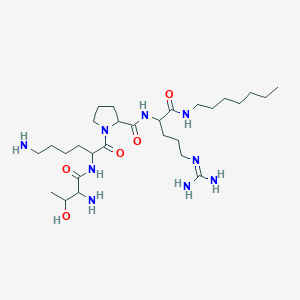
Tuftsinyl-n-heptylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuftsinyl-n-heptylamide is a peptide compound that has gained significant attention in scientific research for its potential therapeutic applications. This peptide is synthesized by combining tuftsin, a tetrapeptide, with n-heptylamine, a long-chain alkylamine. Tuftsinyl-n-heptylamide has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of tuftsinyl-n-heptylamide is not fully understood. However, studies have shown that this compound can modulate the immune system by enhancing the activity of macrophages and natural killer cells. Tuftsinyl-n-heptylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects are thought to be mediated through the interaction of tuftsinyl-n-heptylamide with specific receptors on immune cells.
Biochemische Und Physiologische Effekte
Tuftsinyl-n-heptylamide has been shown to have several biochemical and physiological effects. This compound can enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy foreign invaders, such as bacteria and viruses. Tuftsinyl-n-heptylamide has also been shown to increase the production of nitric oxide (NO) by macrophages, which is an important signaling molecule that regulates various physiological processes, such as vasodilation and neurotransmission. Additionally, tuftsinyl-n-heptylamide has been shown to stimulate the proliferation and differentiation of stem cells, which are important for tissue regeneration and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Tuftsinyl-n-heptylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable under physiological conditions and can be stored for extended periods of time. However, tuftsinyl-n-heptylamide has some limitations for lab experiments. This compound can be difficult to purify, and its purity can affect its biological activity. Additionally, tuftsinyl-n-heptylamide can be expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of tuftsinyl-n-heptylamide. One direction is to further investigate its mechanism of action and its interactions with specific receptors on immune cells. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of tuftsinyl-n-heptylamide to improve its purity and biological activity.
Synthesemethoden
Tuftsinyl-n-heptylamide is synthesized by combining tuftsin and n-heptylamine through a chemical reaction. Tuftsin is a tetrapeptide that is composed of four amino acids: threonine, lysine, proline, and arginine. N-heptylamine is a long-chain alkylamine that contains seven carbon atoms. The reaction between tuftsin and n-heptylamine is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
Tuftsinyl-n-heptylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have immunomodulatory and anti-inflammatory effects. It has also been studied for its potential to enhance wound healing and tissue regeneration. Tuftsinyl-n-heptylamide has been tested in animal models for its efficacy in treating various diseases, such as cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
CAS-Nummer |
144022-55-9 |
|---|---|
Produktname |
Tuftsinyl-n-heptylamide |
Molekularformel |
C28H55N9O5 |
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(heptylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H55N9O5/c1-3-4-5-6-9-16-33-24(39)20(13-10-17-34-28(31)32)35-25(40)22-14-11-18-37(22)27(42)21(12-7-8-15-29)36-26(41)23(30)19(2)38/h19-23,38H,3-18,29-30H2,1-2H3,(H,33,39)(H,35,40)(H,36,41)(H4,31,32,34) |
InChI-Schlüssel |
WWGDKASQHBJZSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Sequenz |
XKPR |
Synonyme |
tuftsin-n-heptylamide tuftsinyl-n-heptylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



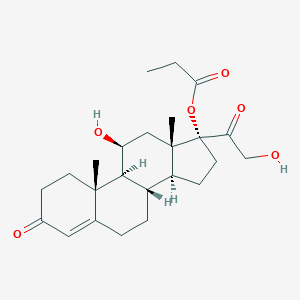
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
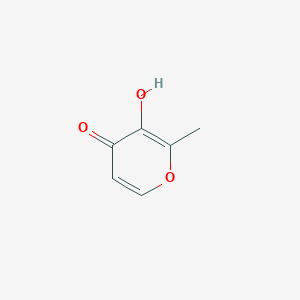
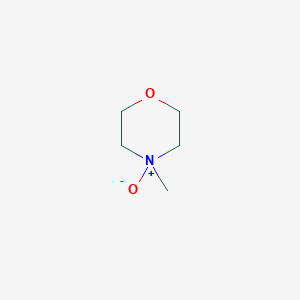
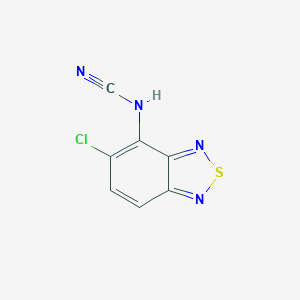
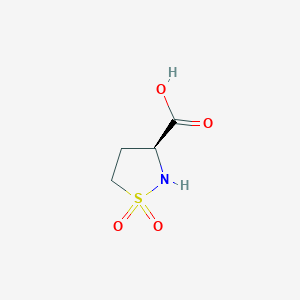
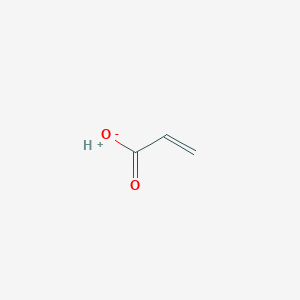
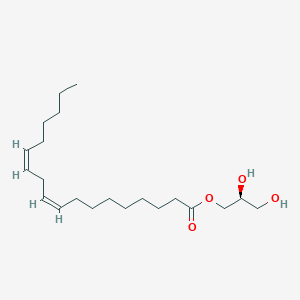
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
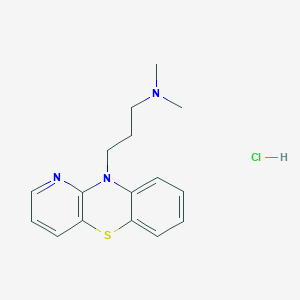
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
